molecular formula C16H12FN3O3S B4779176 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide

Cat. No. B4779176
M. Wt: 345.3 g/mol
InChI Key: NUVCXDLOKGJHHQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide, also known as AFN-1252, is a novel antibacterial agent that has been developed to combat the increasing problem of antibiotic resistance. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment for various bacterial infections.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide targets the bacterial enzyme FabI, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide disrupts the bacterial cell membrane and prevents the bacteria from replicating and growing.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide has been shown to have minimal toxicity in animal studies and does not affect the normal flora of the gut. Additionally, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide has a low potential for inducing bacterial resistance due to its unique mechanism of action.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide in lab experiments is its broad-spectrum activity against various bacterial strains. However, one limitation is the cost and time required for its synthesis, which may limit its widespread use in research.

Future Directions

For research on N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide include exploring its potential use in combination with other antibiotics to enhance its efficacy, as well as investigating its use in treating bacterial infections in humans. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide in clinical settings.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide has been extensively studied for its antibacterial activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. In vitro studies have shown that N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide is highly effective against methicillin-resistant S. aureus (MRSA) and other antibiotic-resistant strains of bacteria.

properties

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-15-4-2-1-3-11(15)9-12(10-18)16(21)20-13-5-7-14(8-6-13)24(19,22)23/h1-9H,(H,20,21)(H2,19,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCXDLOKGJHHQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(2-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.